REACTION_CXSMILES
|
OP([O-])(O)=O.[K+].OP([O-])([O-])=O.[K+].[K+].[NH2:14][C:15]1[C:20]([OH:21])=[CH:19][CH:18]=[CH:17][C:16]=1[OH:22].[Cl:23][CH2:24][C:25](Cl)=[O:26]>O>[Cl:23][CH2:24][C:25]([NH:14][C:15]1[C:20]([OH:21])=[CH:19][CH:18]=[CH:17][C:16]=1[OH:22])=[O:26] |f:0.1,2.3.4|
|
Name
|
KH2PO4
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
K2HPO4
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
188 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1O)O
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
was added slowly to the reaction mixture
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
Water was removed
|
Type
|
CUSTOM
|
Details
|
by freeze-drying
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 20% MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
The insoluble salt was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |